molecular formula C23H23N3O3S B11069943 N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B11069943
M. Wt: 421.5 g/mol
InChI Key: WJACZUJRKXIAOW-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide: is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a diphenylmethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as diphenylmethanol, dimethylamine, and sulfonamide derivatives under controlled conditions. The reaction may require catalysts, specific solvents, and precise temperature control to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazoline core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into corresponding amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.

Medicine: N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to alterations in cellular pathways and physiological responses. Detailed studies have shown that it can inhibit certain enzymes involved in disease progression, making it a valuable candidate for drug development.

Comparison with Similar Compounds

  • N-(diphenylmethyl)-1-phenylethan-1-imine
  • N-(diphenylmethyl)-1-phenylethan-1-amine
  • N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline

Uniqueness: N-(diphenylmethyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5 g/mol

IUPAC Name

N-benzhydryl-1,3-dimethyl-2-oxo-4H-quinazoline-6-sulfonamide

InChI

InChI=1S/C23H23N3O3S/c1-25-16-19-15-20(13-14-21(19)26(2)23(25)27)30(28,29)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,22,24H,16H2,1-2H3

InChI Key

WJACZUJRKXIAOW-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C=CC(=C2)S(=O)(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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